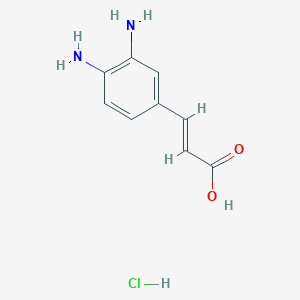
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-fluoro-1,3-dimethyl-1H-pyrazole (CFDMP) is an organic compound with a unique structure that has attracted the attention of many scientists and researchers. It is a heterocyclic compound that contains nitrogen, chlorine, fluorine, and methyl groups. It is a useful intermediate for synthesizing other compounds and has many applications in scientific research.
科学研究应用
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole has been used in many scientific research applications, such as in the synthesis of new drugs, in the synthesis of new materials, and in the study of enzyme inhibition. It has also been used in the synthesis of new catalysts and in the study of organic reactions. In addition, it has been used in the synthesis of new polymers and in the study of organic synthesis. Furthermore, it has been used in the study of biological systems and in the study of biochemical processes.
作用机制
The mechanism of action of 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole is not fully understood. It is believed to interact with the active sites of enzymes, resulting in the inhibition of enzyme activity. It is also believed to interact with cellular membranes, resulting in changes to the structure and function of the membrane. In addition, it is believed to interact with proteins and nucleic acids, resulting in changes to the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have anti-viral and anti-bacterial properties. Furthermore, it has been shown to have an effect on the production of hormones and neurotransmitters.
实验室实验的优点和局限性
The main advantage of using 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is a relatively inexpensive compound and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water and can be difficult to purify. Furthermore, it is not very stable in the presence of light and oxygen.
未来方向
There are many potential future directions for research on 5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole. For example, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. In addition, further studies could be conducted to develop new synthetic methods for the synthesis of this compound and to improve its solubility and stability. Furthermore, further studies could be conducted to develop new applications for this compound, such as in the synthesis of new drugs and materials. Finally, further studies could be conducted to explore the potential therapeutic effects of this compound.
合成方法
5-chloro-4-fluoro-1,3-dimethyl-1H-pyrazole can be synthesized using several methods, such as the Knoevenagel condensation, the Biginelli reaction, the Mannich reaction, and the Vilsmeier-Haack reaction. The Knoevenagel condensation involves the reaction of an aldehyde, a ketone, and a primary amine in the presence of an acid catalyst to form an imine. The Biginelli reaction is a three-component reaction of an aldehyde, an urea or thiourea, and an α-keto acid. The Mannich reaction is a condensation reaction between an aldehyde, a primary amine, and an acid chloride or an anhydride. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with formaldehyde and a halogen acid, such as phosphorus oxychloride or phosphorus pentachloride.
属性
IUPAC Name |
5-chloro-4-fluoro-1,3-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2/c1-3-4(7)5(6)9(2)8-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHWXGBASVMITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)

![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)